3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to replace aromatic rings or other planar structures, thereby enhancing the pharmacokinetic properties of drug candidates .
Preparation Methods
The synthesis of 3-(2-Ethoxyethyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and practical for industrial production.
Chemical Reactions Analysis
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents . For example, oxidation reactions can convert the amine group to a nitro group, while reduction reactions can convert it to an alkylamine. Substitution reactions often involve the replacement of the ethoxyethyl group with other functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere to improve the pharmacokinetic properties of drug candidates . The compound’s unique structure allows it to interact with biological targets in ways that planar molecules cannot, making it valuable in drug discovery and development . Additionally, it has applications in materials science, where it is used to create molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are inaccessible to planar molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine can be compared with other bicyclo[1.1.1]pentane derivatives, such as 3-phenylbicyclo[1.1.1]pentan-1-amine and 3-methylbicyclo[1.1.1]pentan-1-amine . These compounds share the same bicyclo[1.1.1]pentane core but differ in their substituents. The ethoxyethyl group in this compound imparts unique chemical and physical properties, such as increased solubility and metabolic stability . This makes it particularly valuable in drug discovery, where these properties can enhance the pharmacokinetic profile of drug candidates .
Properties
IUPAC Name |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-11-4-3-8-5-9(10,6-8)7-8/h2-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCRJNRAMOBXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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